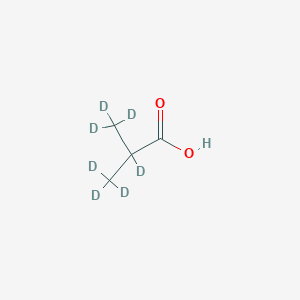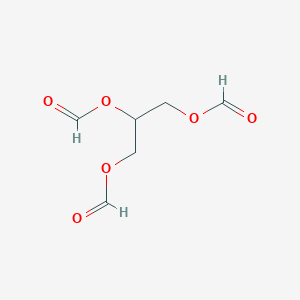
2-Methylpropionic-d7 acid
Descripción general
Descripción
2-Methylpropionic-d7 Acid, also known as Isobutyric Acid-d7, is an isotope labelled analogue of Isobutyric Acid . It is a carboxylic acid found in vanilla . This compound bears a chemical resemblance to its non-deuterated counterpart, 2-methylpropionic acid, but with a unique deuterium substitution . This heavy isotope substitution introduces seven deuterium atoms into the molecule .
Molecular Structure Analysis
The molecular formula of 2-Methylpropionic-d7 Acid is C4 2H7 H O2 . The IUPAC name is 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid . The InChI is InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3,3D .Physical And Chemical Properties Analysis
The molecular weight of 2-Methylpropionic-d7 Acid is 95.15 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, and Isotope Atom Count are also provided .Aplicaciones Científicas De Investigación
Medicine: Diagnostic Biomarker Analysis
2-Methylpropionic-d7 acid: is used as a stable isotope-labeled compound in medical research. It serves as an internal standard in mass spectrometry-based assays to quantify levels of 2-methylpropionic acid in biological samples . This is particularly useful in the study of propionic acidemia, a metabolic disorder where accurate measurement of metabolites is crucial for diagnosis and monitoring.
Environmental Science: Tracer Studies
In environmental sciences, 2-Methylpropionic-d7 acid can be employed as a tracer to study the environmental fate of its non-deuterated counterpart . Its deuterium labeling allows for its detection and differentiation from naturally occurring compounds, aiding in the understanding of biodegradation pathways and environmental distribution.
Materials Science: Polymer Synthesis
This compound finds application in materials science as a monomer for synthesizing polymers with specific properties. The deuterium atoms in 2-Methylpropionic-d7 acid can influence the physical properties of the resulting polymers, such as density and thermal stability, which are essential for creating specialized materials .
Analytical Chemistry: Calibration Standards
In analytical chemistry, 2-Methylpropionic-d7 acid is utilized as a calibration standard in quantitative analyses . Its stable isotope labeling ensures high precision and accuracy in the quantification of analytes, which is vital for the validation of analytical methods and instruments.
Biochemistry: Metabolic Pathway Elucidation
2-Methylpropionic-d7 acid: plays a role in biochemistry for elucidating metabolic pathways. It can be used to trace metabolic processes involving its non-labeled analog, providing insights into enzyme activities and metabolic fluxes . This is particularly valuable in studying metabolic diseases and developing therapeutic strategies.
Industrial Applications: Chemical Synthesis
In the industrial sector, 2-Methylpropionic-d7 acid is used as a precursor or intermediate in the synthesis of various chemicals. Its deuterium labeling is beneficial in the production of isotopically labeled compounds, which are used in pharmaceuticals, agrochemicals, and research chemicals .
Mecanismo De Acción
Target of Action
2-Methylpropionic-d7 Acid, also known as Isobutyric-d7 acid, is an isotope labelled analogue of Isobutyric Acid It’s non-deuterated counterpart, isobutyric acid, is known to interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
It is chemically similar to its non-deuterated counterpart, isobutyric acid, which is known to interact with its targets by binding to the active sites of enzymes or receptors, thereby influencing their function
Biochemical Pathways
Isobutyric acid, its non-deuterated counterpart, is known to be involved in various metabolic pathways
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys
Result of Action
Its non-deuterated counterpart, isobutyric acid, is known to influence various metabolic processes
Action Environment
For example, the presence of deuterium atoms could potentially make the compound more resistant to metabolic processes, thereby affecting its efficacy and stability .
Propiedades
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440605 | |
| Record name | Isobutyric-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropionic-d7 acid | |
CAS RN |
223134-74-5 | |
| Record name | Isobutyric-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 223134-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)






